molecular formula C10H5Cl2NO2S B1587310 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid CAS No. 257876-07-6

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

Cat. No.: B1587310
CAS No.: 257876-07-6
M. Wt: 274.12 g/mol
InChI Key: ANTJCNIMRNBFMJ-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid is a chemical compound characterized by the presence of a dichlorophenyl group attached to a thiazole ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2,3-dichlorophenyl isothiocyanate with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. The carboxylic acid group can be introduced through subsequent oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorophenyl isothiocyanate
  • 2,4-Dichlorophenyl isothiocyanate
  • 2,5-Dichlorophenyl isothiocyanate

Uniqueness

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a dichlorophenyl group and a thiazole ring, which confer specific chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS Number: 257876-07-6) is a compound of significant interest due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

PropertyDetails
Molecular FormulaC10H5Cl2NO2S
Molecular Weight274.115 g/mol
InChI KeyANTJCNIMRNBFMJ-UHFFFAOYSA-N
SynonymsThis compound
PubChem CID2743987

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In a study focusing on various thiazole compounds, including this compound, it was found to possess effective antibacterial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it exhibits cytotoxic activity against several cancer cell lines. For instance, when tested against HepG-2 liver carcinoma cells, the compound showed significant antiproliferative effects, with IC50 values indicating strong inhibition of cell growth .

Case Study: HepG-2 Cell Line

  • Compound : this compound
  • Cell Line : HepG-2
  • IC50 : Not specified but significantly lower than standard anticancer drugs like doxorubicin.

The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and apoptosis. The presence of electron-withdrawing groups like chlorine in the phenyl ring enhances their reactivity and biological efficacy. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against various bacteria; MIC comparable to antibiotics
AnticancerSignificant cytotoxicity against cancer cell lines
MechanismInduces apoptosis; affects cell cycle regulation

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-3-1-2-5(8(6)12)9-13-7(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTJCNIMRNBFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372513
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257876-07-6
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 257876-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
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2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
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2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
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2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
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2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid
Reactant of Route 6
2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

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